molecular formula C7H9NS B013860 4-Pyridylethylmercaptan CAS No. 2127-05-1

4-Pyridylethylmercaptan

Cat. No.: B013860
CAS No.: 2127-05-1
M. Wt: 139.22 g/mol
InChI Key: VBAOEVKQBLGWTH-UHFFFAOYSA-N
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Preparation Methods

Mechanism of Action

The mechanism of action of 4-Pyridylethylmercaptan involves its ability to act as a nucleophile due to the presence of the thiol group. This nucleophilic property allows it to participate in various substitution and addition reactions . The compound can also form coordination complexes with metals, which is essential in catalytic processes .

Comparison with Similar Compounds

  • 2-Pyridylethylmercaptan
  • 4-Mercaptobenzoic acid
  • 4-Mercaptophenol
  • 6-Mercaptopyridine-3-carboxylic acid

Comparison: 4-Pyridylethylmercaptan is unique due to its specific structure, which combines a pyridine ring with an ethyl mercaptan group. This structure imparts distinct nucleophilic and catalytic properties, making it more versatile in various chemical reactions compared to its analogs .

Properties

IUPAC Name

2-pyridin-4-ylethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS/c9-6-3-7-1-4-8-5-2-7/h1-2,4-5,9H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAOEVKQBLGWTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90175519
Record name 4-Pyridoethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2127-05-1
Record name 4-Pyridoethanethiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002127051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pyridoethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Thioethyl)pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-Pyridylethylmercaptan interact with gold surfaces, and how does this interaction contribute to creating a pH-sensitive surface?

A1: this compound (4-PEM) interacts with gold surfaces through its thiol (-SH) group. This interaction is a strong chemical bond known as a gold-thiolate bond, leading to the formation of a self-assembled monolayer (SAM) of 4-PEM on the gold surface []. The pyridine ring in 4-PEM contains a nitrogen atom that can accept a proton (H+), acting as a base. This protonation is pH-dependent.

Q2: What is the significance of determining the pKa of gold surfaces modified with this compound, as described in the study?

A2: Determining the pKa of the modified gold surface is crucial because it provides information about the pH range in which the surface charge changes most significantly []. This information is valuable for designing applications where the surface properties need to be controlled by pH. For example, knowing the pKa allows researchers to predict at what pH the surface will be mostly protonated (positively charged) or deprotonated (neutral or less positively charged), influencing the binding of charged molecules like drugs or nanoparticles.

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